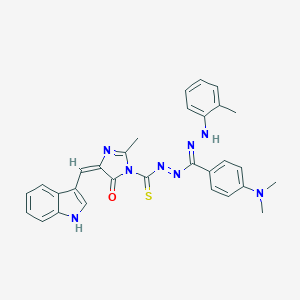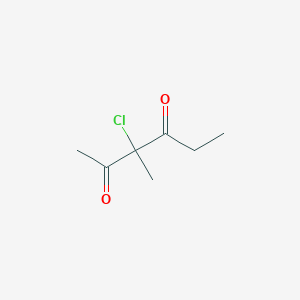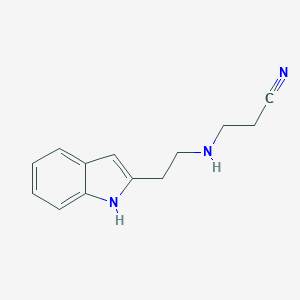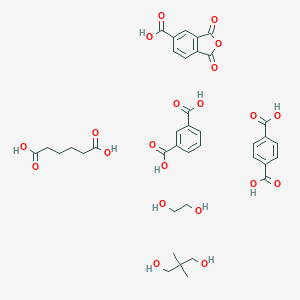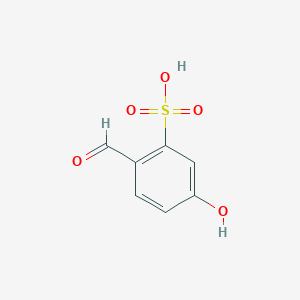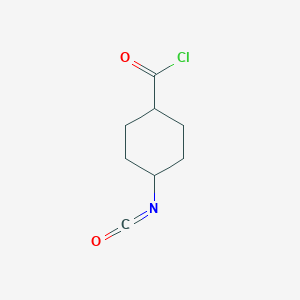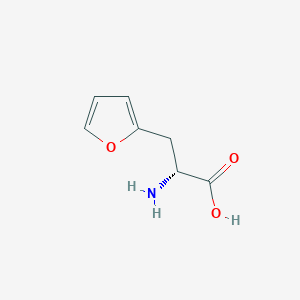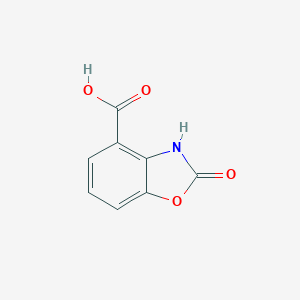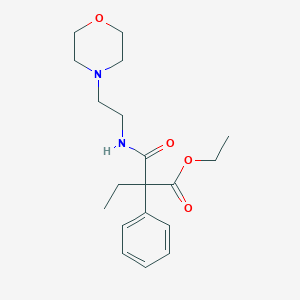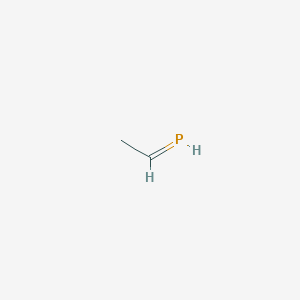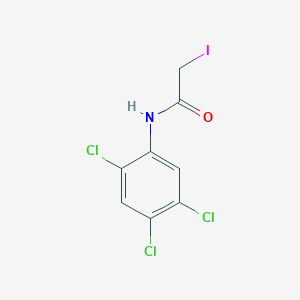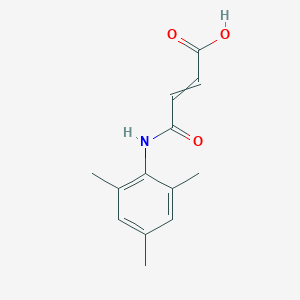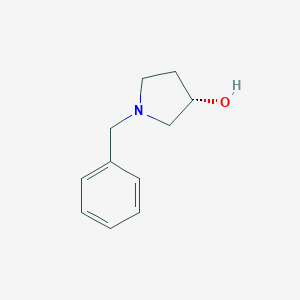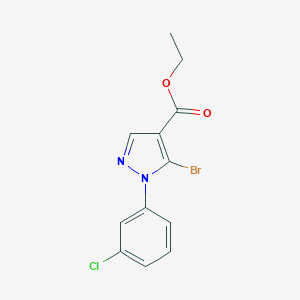
Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
描述
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds structurally similar to ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, involves specific protocols that aim at introducing functional groups to achieve desired properties. For instance, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized through the reaction of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride. This process involved characterization through NMR, mass spectral analysis, and X-ray diffraction studies, showcasing a method to achieve complex pyrazole derivatives (Achutha et al., 2017).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is crucial in determining their chemical behavior and potential applications. The study by Achutha et al. (2017) revealed the compound crystallizes in the triclinic system and exhibits intramolecular hydrogen bonds contributing to its structural stability. This structural analysis is essential for understanding the compound's interactions and stability under various conditions.
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, influencing their properties and applications. For example, the efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation indicates a method to modify the compound's structure and enhance its yield (Machado et al., 2011). These reactions are pivotal in tailoring the compound's characteristics for specific uses.
科学研究应用
Electrochemical Applications and Ionic Liquids
Research on electrochemical technology with Lewis acidic haloaluminate room-temperature ionic liquids (RTILs) and their mixtures for electroplating and energy storage applications showcases the innovative use of chemical compounds in developing new technologies (Tsuda, Stafford, & Hussey, 2017). This could imply potential electrochemical applications for the compound , given its structural uniqueness.
Organometallic ChemistryThe inorganic and organometallic chemistry of Group 5 metal complexes, including studies on vanadium complexes to model metalloprotein interactions, highlights the diverse applications of pyrazole-based compounds in modeling and understanding biochemical processes (Etienne, 1996). This area might offer insights into potential biochemical or medicinal applications of "Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate."
Heterocyclic Chemistry
The chemistry of dicyanomethylene derivatives in synthesizing heterocyclic compounds indicates the importance of pyrazole derivatives in creating various heterocycles with applications in dyes and pharmaceuticals (Gomaa & Ali, 2020). This suggests potential synthetic routes and applications for the compound in creating new materials or drugs.
Polysaccharide Interactions
Studies on ionic liquids as solvents for cellulose and their use in cellulose modification, including acylation and silylation, point towards the potential for using specific chemical compounds to alter the properties of biopolymers for various applications (Heinze et al., 2008). This could hint at the utility of "Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate" in materials science or biotechnology.
Antioxidant Properties
Research on isoxazolone derivatives for their significant biological and medicinal properties, including their role as intermediates in synthesizing heterocycles, could relate to the exploration of biological activities of pyrazole derivatives (Laroum, Boulcina, Bensouici, & Debache, 2019). This area might offer a basis for investigating the biological or antioxidant properties of the compound .
安全和危害
Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is classified as a hazardous substance. It is associated with various hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .
未来方向
The future directions for research on Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate and similar compounds could involve further exploration of their synthesis, chemical reactivity, and biological activity. Given the potential biological activities of pyrazole derivatives, there may be interest in investigating the potential of Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate as a therapeutic agent . Additionally, further studies could explore the compound’s physical and chemical properties, as well as its safety and environmental impact.
属性
IUPAC Name |
ethyl 5-bromo-1-(3-chlorophenyl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2O2/c1-2-18-12(17)10-7-15-16(11(10)13)9-5-3-4-8(14)6-9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCBKBMHHLOLPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377229 | |
| Record name | Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate | |
CAS RN |
110821-39-1 | |
| Record name | Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



